AMD 3465 hexahydrobromide is a synthetic, small molecule antagonist of the chemokine receptor CXCR4 [, , , , , , ]. It competitively binds to CXCR4, blocking the binding of its natural ligand, CXCL12 (also known as SDF-1) [, , , , , , ]. This action disrupts downstream signaling pathways associated with CXCR4 activation [, , , , , , ]. AMD 3465 hexahydrobromide serves as a valuable tool in scientific research to investigate the role of CXCR4 in various biological processes, particularly those related to cancer, inflammation, and the immune system.
Mechanism of Action
AMD 3465 hexahydrobromide acts as a competitive antagonist of the CXCR4 receptor [, , , , , , ]. By binding to CXCR4, it prevents the binding of the natural ligand, CXCL12. This blockade disrupts the CXCL12/CXCR4 signaling axis, which is involved in various cellular processes such as chemotaxis, cell survival, proliferation, and angiogenesis.
Inhibit CXCR4-mediated cAMP suppression: Binding of AMD 3465 hexahydrobromide to CXCR4 blocks the suppression of cyclic AMP (cAMP) production, a signaling pathway implicated in tumor growth [, ].
Reduce tumor growth: In preclinical models, AMD 3465 hexahydrobromide demonstrated efficacy in inhibiting the growth of brain tumors, potentially by interfering with the CXCL12/CXCR4 axis [, ].
Decrease proliferation and collagen synthesis in cardiac fibroblasts: Studies show that AMD 3465 hexahydrobromide can reduce the proliferation and collagen synthesis of cardiac fibroblasts induced by TGF-β1, suggesting a potential role in mitigating cardiac fibrosis [].
Applications
Investigating CXCR4 signaling pathways: AMD 3465 hexahydrobromide is used to dissect the roles of the CXCL12/CXCR4 signaling axis in various cellular processes, including cell migration, proliferation, and survival [, , , , , , ].
Studying cancer biology: Researchers use AMD 3465 hexahydrobromide to investigate the contribution of CXCR4 to tumor development, progression, and metastasis. It has been studied in various cancer models, including brain tumors and multiple myeloma [, , , ].
Exploring inflammation and immune responses: AMD 3465 hexahydrobromide helps researchers understand the role of CXCR4 in inflammatory diseases and immune cell trafficking [, ].
Developing potential therapeutic strategies: The efficacy of AMD 3465 hexahydrobromide in preclinical models has fueled interest in targeting CXCR4 for therapeutic interventions in cancer and other diseases [, , , , , , ].
Related Compounds
Plerixafor
Compound Description: Plerixafor is a bicyclam-derived CXCR4 antagonist that inhibits the binding of the chemokine CXCL12 (SDF-1) to CXCR4. It is clinically used to mobilize hematopoietic stem cells from the bone marrow to the peripheral blood for autologous transplantation in patients with multiple myeloma and non-Hodgkin lymphoma [].
Relevance: While structurally distinct from AMD 3465 hexahydrobromide, Plerixafor serves as a relevant comparison due to its shared biological target. Both compounds function as CXCR4 antagonists, competing for binding with CXCL12. This shared target makes Plerixafor useful for studying CXCR4 occupancy and evaluating the in vivo efficacy of AMD 3465 hexahydrobromide and its derivatives [, ].
N-[11C]methyl-AMD3465
Compound Description: N-[11C]methyl-AMD3465 is a radiolabeled analog of AMD 3465 hexahydrobromide designed for positron emission tomography (PET) imaging. This tracer enables the visualization and quantification of CXCR4 expression in vivo [].
Relevance: N-[11C]methyl-AMD3465 is directly derived from AMD 3465 hexahydrobromide, sharing its core structure and binding affinity for CXCR4. The addition of the [11C]methyl group allows for PET imaging, making it a powerful tool for studying CXCR4 expression and evaluating the pharmacokinetics and pharmacodynamics of AMD 3465 hexahydrobromide in preclinical models [].
[18F]RPS-534 and [18F]RPS-547
Compound Description: [18F]RPS-534 and [18F]RPS-547 are fluorine-containing monocyclam derivatives designed as potential PET imaging agents for CXCR4 []. These compounds incorporate a fluoroethyltriazole moiety, which contributed to promising docking scores in silico and favorable tumor uptake in preclinical studies [].
Relevance: These compounds belong to the same chemical class as AMD 3465 hexahydrobromide, sharing the monocyclam core structure. While their exact structures differ, their design rationale stems from the need for alternative fluorine-18 labeled PET tracers for CXCR4 imaging, highlighting the ongoing research into developing improved imaging agents with desirable pharmacokinetic profiles [].
Rolipram
Compound Description: Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that elevates intracellular cyclic AMP (cAMP) levels []. While not a direct structural analog of AMD 3465 hexahydrobromide, it was investigated for its potential antitumor activity in the context of CXCR4 signaling.
Relevance: Rolipram plays a role in modulating the same signaling pathway affected by AMD 3465 hexahydrobromide, albeit through a different mechanism. AMD 3465 hexahydrobromide blocks CXCL12-mediated suppression of cAMP production, while Rolipram inhibits the degradation of cAMP by PDE4. This convergence on the cAMP pathway highlights its importance in tumor growth regulation and suggests potential therapeutic avenues targeting this pathway [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMD-8664 is an HIV entry inhibitor which was being developed by AnorMED in the US in conjunction with the Rega Institute of Leuven. AMD-8664 works by antagonizing the HIV-1 entry co-receptor CXCR4. AMD-8664 may be useful for the clinical treatment of HIV-1-infected patients, especially at the late stage of treatment for AIDS patients developing multi-drug-resistant strains.
Ralimetinib has been used in trials studying the treatment of Postmenopausal, Advanced Cancer, Adult Glioblastoma, Fallopian Tube Cancer, and Metastatic Breast Cancer, among others.
CM-4307 is under investigation in clinical trial NCT03602495 (Donafenib in 131I-Refractory Differentiated Thyroid Cancer). Donafenib is an orally available multikinase inhibitor that targets Raf kinase and various receptor tyrosine kinases (RTKs), with potential antineoplastic activity. Upon oral administration, donafenib binds to and blocks the activity of Raf kinase, and inhibits Raf-mediated signal transduction pathways. This inhibits cell proliferation in Raf-expressing tumor cells. In addition, this agent may inhibit unidentified RTKs, and thus may further block tumor cell proliferation in susceptible tumor cells. Raf, a serine/threonine protein kinase, plays a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway. Deregulation of this pathway often results in tumor cell proliferation and survival.
Dabrafenib is an organofluorine compound and antineoplastic agent, used as its mesylate salt in treatment of metastatic melanoma. It has a role as an antineoplastic agent, a B-Raf inhibitor and an anticoronaviral agent. It is a sulfonamide, an organofluorine compound, a member of 1,3-thiazoles and an aminopyrimidine. Dabrafenib mesylate (Tafinlar) is a reversible ATP-competitive kinase inhibitor and targets the MAPK pathway. It was approved on May 29, 2013, for the treatment of melanoma with V600E or V6000K mutation. It was also used for metastatic non-small cell lung cancer with the same mutation. In May 2018, Tafinlar (dabrafenib), in combination with Mekinist ([DB08911]), was approved to treat anaplastic thyroid cancer caused by an abnormal BRAF V600E gene. Dabrafenib is a Kinase Inhibitor. The mechanism of action of dabrafenib is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Dabrafenib is a selective inhibitor of mutated forms of BRAF kinase and is used alone or in combination with trametinib in the treatment of advanced malignant melanoma. Dabrafenib therapy is associated with transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent acute liver injury. Dabrafenib is an orally bioavailable inhibitor of B-raf (BRAF) protein with potential antineoplastic activity. Dabrafenib selectively binds to and inhibits the activity of B-raf, which may inhibit the proliferation of tumor cells which contain a mutated BRAF gene. B-raf belongs to the raf/mil family of serine/threonine protein kinases and plays a role in regulating the MAP kinase/ERKs signaling pathway, which may be constitutively activated due to BRAF gene mutations. See also: Dabrafenib Mesylate (active moiety of).
SB-590885 is a novel triarylimidazole that selectively inhibits Raf kinases with more potency towards B-Raf than c-Raf. SB-590885 stabilizes the oncogenic B-Raf kinase domain in an active configuration, which is distinct from the previously reported mechanism of action of the multi-kinase inhibitor, BAY43-9006. Malignant cells expressing oncogenic B-Raf show selective inhibition of mitogen-activated protein kinase activation, proliferation, transformation, and tumorigenicity when exposed to SB-590885 , whereas other cancer cell lines and normal cells display variable sensitivities or resistance to similar treatment.
TAK-580 is a 1,3-thiazolecarboxamide that is 2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid in which the carboxy group undergoes formal condensation with the amino group of 5-chloro-4-(trifluoromethyl)pyridin-2-amine and in which the amino group undergoes formal condensation with the carboxy group of 6-amino-5-chloropyrimidine-4-carboxylic acid. It is a pan-RAF kinase inhibitor which is currently in clinical development for the treatment of radiographically recurrent or progressive low-grade glioma in children and young adults. It has a role as an antineoplastic agent, an apoptosis inducer and a B-Raf inhibitor. It is a chloropyridine, an organofluorine compound, a secondary carboxamide, an aminopyrimidine, a pyrimidinecarboxamide and a 1,3-thiazolecarboxamide. Tovorafenib (TAK-580) is under investigation in clinical trial NCT02723006 (Study to Evaluate the Safety, Tolerability, and Pharmacodynamics of Investigational Treatments in Combination With Standard of Care Immune Checkpoint Inhibitors in Participants With Advanced Melanoma). Tovorafenib is an orally available inhibitor of wild-type and certain mutant forms of A-Raf, B-Raf and C-Raf protein kinases, with potential antineoplastic activity. Upon administration, tovorafenib inhibits Raf-mediated signal transduction pathways, which may lead to an inhibition of tumor cell growth. Raf protein kinases play a key role in the RAF/MEK/ERK signaling pathway, which is often deregulated in human cancers and plays a key role in tumor cell proliferation and survival.
TAK-632 is a member of the class of benzothiazoles that is 1,3-benzothiazole substituted by (cyclopropanecarbonyl)amino, 4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy, and cyano groups at positions 2, 6 and 7, respectively. It is a potent pan-RAF inhibitor with IC50 of 1.4, 2.4 and 8.3 nM for CRAF, BRAF(V600E), BRAF(WT), respectively. It has a role as a necroptosis inhibitor, a B-Raf inhibitor, an EC 2.7.11.26 (tau-protein kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of monofluorobenzenes, a member of benzothiazoles, an aromatic ether, a secondary carboxamide, a member of (trifluoromethyl)benzenes, a nitrile and a cyclopropylcarboxamide.